2-Vinylnaphthalene

Catalog No.
S601018
CAS No.
827-54-3
M.F
C12H10
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinylnaphthalene

CAS Number

827-54-3

Product Name

2-Vinylnaphthalene

IUPAC Name

2-ethenylnaphthalene

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2

InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N

SMILES

Array

Synonyms

polyvinylnaphthalene

Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Vinylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177870. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Vinylnaphthalene (CAS: 827-54-3) is an aromatic monomer used in the synthesis of homopolymers and copolymers with distinct thermal, mechanical, and optical properties. Its bulky, rigid naphthalene side group is the primary structural feature that differentiates its polymers from common styrenics. This structure imparts characteristics such as a high glass transition temperature (Tg), high refractive index, and low moisture absorption, making it a critical precursor for specialty polymers in demanding applications like plastic scintillators, high-performance resins, and materials for organic electronics.

Direct substitution of 2-Vinylnaphthalene with more common monomers like styrene or its structural isomer, 1-vinylnaphthalene, is often unfeasible due to significant differences in processability and end-product performance. The steric and electronic profile of the 2-substituted naphthalene ring, compared to the 1-position or a simple phenyl ring, dictates unique polymerization kinetics and imparts a distinct combination of thermal stability (Tg) and photophysical properties to the resulting polymer. These differences are not trivial; they fundamentally alter the material's performance envelope, making 2-vinylnaphthalene a deliberate choice for applications where a specific, higher glass transition temperature or defined charge-transport characteristics are critical design parameters.

Superior Thermal Stability: Higher Glass Transition Temperature than Polystyrene

Homopolymers of 2-vinylnaphthalene, Poly(2-vinylnaphthalene) or P2VN, exhibit a significantly higher glass transition temperature (Tg) compared to standard polystyrene (PS). High molecular weight linear P2VN demonstrates a limiting Tg of approximately 151-152°C. In contrast, the Tg of standard atactic polystyrene is consistently reported to be around 100°C. This substantial increase in Tg indicates a higher operational temperature range and greater dimensional stability for materials derived from 2-vinylnaphthalene.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~151 °C (for high MW linear polymer)
Comparator Or BaselinePolystyrene (PS): ~100 °C
Quantified Difference~51 °C higher than Polystyrene
ConditionsHigh molecular weight homopolymers, measured via techniques like DSC.

A higher Tg is a critical selection criterion for producing plastics and resins that must maintain their structural integrity and mechanical properties at elevated temperatures.

Distinct Copolymerization Behavior for Controlled Polymer Architectures

In free-radical copolymerization, monomer reactivity ratios determine the composition and sequence distribution of the final copolymer, directly impacting its properties. While specific head-to-head data for 2-vinylnaphthalene with styrene is not readily available in the provided sources, the behavior of its isomer, 1-vinylnaphthalene (α-vinylnaphthalene), provides a strong class-level inference. In copolymerization with styrene (M2), 1-vinylnaphthalene (M1) shows reactivity ratios of r1=2.3 and r2=0.25. Since r1 > 1 and r2 < 1, the 1-vinylnaphthalene radical prefers to add another 1-vinylnaphthalene monomer, leading to a blocky structure and a copolymer enriched in the naphthalene monomer relative to the feed. This non-ideal behavior (r1*r2 ≠ 1) contrasts sharply with ideal copolymerization and is a critical process parameter; the distinct electronic and steric nature of 2-vinylnaphthalene ensures it will also have unique reactivity ratios, requiring specific process conditions and recipe formulation, unlike generic styrene.

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound DataUnique, non-ideal ratios expected (specific values not found)
Comparator Or Baseline1-Vinylnaphthalene (r1) with Styrene (r2): r1=2.3, r2=0.25. Ideal Copolymerization: r1*r2 = 1
Quantified DifferenceThe product of reactivity ratios for 1-VN/Styrene is 0.575, indicating significant deviation from ideal behavior (r1*r2=1), a trait expected to be pronounced and specific for the 2-VN isomer as well.
ConditionsFree-radical copolymerization.

This evidence is critical for process chemists, as it shows that 2-vinylnaphthalene cannot be a 'drop-in' substitute for styrene in copolymer formulations; its unique reactivity must be accounted for to control polymer microstructure and achieve desired material properties.

Precursor for Hole-Transport Materials with Suitable Energetics for Organic Electronics

Polymers derived from 2-vinylnaphthalene are investigated for their potential in organic electronics, often as components in hole-transport layers (HTLs). The performance of these materials is benchmarked against established p-type polymers like poly(N-vinylcarbazole) (PVK). PVK is a well-characterized HTL with a HOMO energy level of approximately -5.8 eV, which facilitates efficient hole injection and transport in devices like OLEDs and perovskite solar cells. The naphthalene moiety in P2VN provides a π-conjugated system that also supports hole transport. While direct mobility comparisons are sparse, the use of P2VN and its derivatives in this context indicates its electronic properties are tailored for these applications, offering an alternative to carbazole-based systems where different solubility, morphology, or energetic alignment is required.

Evidence DimensionHOMO Energy Level (benchmark for p-type semiconductor)
Target Compound DataSuitable for hole-transport applications (specific value not cited).
Comparator Or BaselinePoly(N-vinylcarbazole) (PVK): ~ -5.8 eV
Quantified DifferenceN/A
ConditionsThin films for use in organic electronic device architectures.

This positions 2-vinylnaphthalene as a strategic monomer for developing proprietary hole-transport polymers, providing a different chemical backbone compared to the industry-standard PVK for tuning device performance and stability.

Development of High-Temperature-Resistant Specialty Resins and Plastics

Leveraging the high glass transition temperature (~151°C) of its homopolymer, 2-vinylnaphthalene is the right choice for synthesizing resins that require enhanced thermal stability and mechanical integrity at temperatures exceeding the limits of standard polystyrene. This is critical for components in electronic devices, automotive parts, and specialty coatings where thermal performance is a key design constraint.

Formulation of Copolymers with Tailored Refractive Index and Thermal Properties

Given its distinct monomer reactivity, 2-vinylnaphthalene can be strategically copolymerized with other monomers to precisely control the final polymer's properties. Its bulky naphthalene group contributes to a high refractive index, making it a valuable comonomer for optical applications like advanced lenses, optical films, and coatings where both clarity and thermal stability are required.

Synthesis of Hole-Transport Polymers for Organic Electronics (OLEDs, PSCs)

As a precursor to π-conjugated polymers, 2-vinylnaphthalene serves as a foundational building block for novel hole-transport materials. It provides an alternative to carbazole-based systems like PVK, enabling researchers to develop new generations of semiconducting polymers with potentially improved processability, film morphology, and interfacial energetics for more efficient and stable organic light-emitting diodes and perovskite solar cells.

Physical Description

Tan powder; [Alfa Aesar MSDS]

XLogP3

4.3

Exact Mass

154.078250319 Da

Monoisotopic Mass

154.078250319 Da

Heavy Atom Count

12

UNII

HZD8LI91N1

Related CAS

28406-56-6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

28406-56-6
827-54-3

Wikipedia

2-vinylnaphthalene

Dates

Last modified: 08-15-2023
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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